molecular formula C19H20N2O B1230234 12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde

12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde

Cat. No. B1230234
M. Wt: 292.4 g/mol
InChI Key: VFUITWPFKLGEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde is a natural product found in Strychnos matopensis, Alstonia angustifolia, and other organisms with data available.

Scientific Research Applications

Chemical Structure Analysis

The chemical compound under discussion is structurally related to a variety of complex organic molecules that have been the subject of significant research. For instance, the study of the natural naphthoquinone sterekunthal-B, which shares a complex bicyclic system, has revealed insights into molecular conformation and intermolecular interactions (Ravikumar et al., 2005).

Isomerization Studies

Compounds with structures similar to the one have been used to study spontaneous isomerization processes. An example is the study of bis[(Z)‐cyanomethylidene]‐diazapentacyclodienedicarboxylates, which provided insights into the thermodynamic stability of various isomers (Afonin et al., 2017).

Synthesis of Novel Heterocyclic Systems

Research has also focused on the synthesis of novel polycondensed heterocyclic systems, where compounds with similar structures were reacted under mild conditions to produce new chemical entities (Trofimov et al., 2012).

Crystallographic Studies

The study of crystal structures of related compounds has been crucial in understanding the molecular geometry and intermolecular forces that govern the stability of such complex molecules. An example is the study of the crystal structure of 4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo octadeca-2(7),13,15,17-tetraene-3,5,11-trione 2-ethoxyphenyl (2E)-but-2-enoate (Ganapathy et al., 2013).

Complexation Studies

Investigations into complexation reactions involving similar structures have been conducted. For example, the synthesis and analysis of new N-Pivot Lariat Crown Ethers containing central functional groups provided insights into the complexation capabilities of these structures (Guo & Zong, 1994).

Catalysis Research

Some studies have explored the use of related compounds as catalysts in chemical reactions. The use of 1,4-Diazabicyclo[2.2.2]octane for the synthesis of tetrahydrobenzo[b]pyran derivatives is an example of such research (Tahmassebi et al., 2011).

properties

IUPAC Name

12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUITWPFKLGEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3110228

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde
Reactant of Route 2
12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde
Reactant of Route 3
12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde
Reactant of Route 4
12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde
Reactant of Route 5
12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde
Reactant of Route 6
12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde

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